2'-Nitroacetophenone

Description

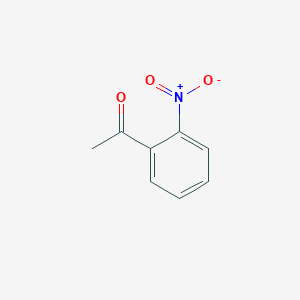

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGXZLKUDLDTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025723 | |

| Record name | 2-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992) | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

316 °F at 16 mmHg (NTP, 1992) | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

577-59-3 | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2′-Nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52L53K4X3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

82 to 84 °F (NTP, 1992) | |

| Record name | O-NITROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Nitroacetophenone: Core Physical and Chemical Properties for Researchers and Drug Development Professionals

An authoritative overview of 2'-Nitroacetophenone, detailing its fundamental physicochemical properties, spectral characteristics, and key synthetic applications. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies to effectively utilize this important chemical intermediate.

This compound, a pale yellow crystalline solid, is a key building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its strategic placement of a nitro group and a ketone functionality on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds with significant biological activities.[3][4] This document provides a comprehensive technical overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its role in synthetic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing a critical resource for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₃ | [2] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | Yellow crystalline solid or liquid, depending on ambient temperature. | [1][2] |

| Melting Point | 23-30 °C (73.4-86 °F) | [2] |

| Boiling Point | 159 °C at 16 mmHg | [2] |

| Density | 1.23 g/cm³ | [5] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate. | [5] |

| Refractive Index (n20/D) | 1.55 | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Stability | Stable under recommended storage conditions. Combustible. | [5] |

| InChIKey | SUGXZLKUDLDTKX-UHFFFAOYSA-N | [6] |

| CAS Number | 577-59-3 | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 8.07 | d | Aromatic CH | [6] |

| 7.72 | t | Aromatic CH | [6] |

| 7.61 | t | Aromatic CH | [6] |

| 7.45 | d | Aromatic CH | [6] |

| 2.56 | s | -COCH₃ | [6] |

| (Solvent: CDCl₃) |

¹³C NMR Spectral Data

Note: Specific ¹³C NMR chemical shift values were not explicitly available in the search results but are generally found in spectral databases.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3090 - 3105 | Aromatic C-H stretch | [7] |

| 1691 | Carbonyl (C=O) stretch | [7] |

| 1520 - 1530 | Asymmetric NO₂ stretch | [4] |

| 1340 - 1350 | Symmetric NO₂ stretch | [4] |

Mass Spectrometry Data

| m/z | Interpretation | Reference(s) |

| 165 | Molecular ion [M]⁺ | [8] |

| 150 | [M - CH₃]⁺ or [M - O]⁺ | [8] |

| 120 | Loss of NO₂ | [9] |

| 104 | [M - NO₂ - O]⁺ | [8] |

| 92 | Subsequent fragmentation | [8] |

| 77 | Phenyl cation [C₆H₅]⁺ | [9] |

| 43 | Acetyl cation [CH₃CO]⁺ | [8][9] |

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis and analysis of this compound in a research setting.

Synthesis of this compound via Nitration of Acetophenone

This protocol describes a common method for the preparation of this compound.

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, cool 150 mL of concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 0.5 moles of pure acetophenone to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Prepare a nitrating mixture of 40 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid, and cool it to 15-20°C.

-

Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature at or below 0°C.

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain this compound.[10]

Analytical Methodology: HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Newcrom R1 reverse-phase column or equivalent.

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Inject the sample onto the HPLC column.

-

Elute the compound using the specified mobile phase.

-

Detect the compound using a UV detector at an appropriate wavelength.

-

Quantify the compound by comparing its peak area to that of the standard.

Role in Synthetic Pathways

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are often the core structures of biologically active molecules.[3] A key application is in the synthesis of quinolines through the Friedländer annulation, which involves the reduction of the nitro group followed by cyclization.[11]

Caption: Synthetic pathway from this compound to quinolines.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental details and an illustration of its synthetic importance. This information is intended to support researchers and developers in the effective application of this versatile chemical intermediate.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 577-59-3 | Benchchem [benchchem.com]

- 4. 2-Nitroacetophenone(577-59-3) IR Spectrum [chemicalbook.com]

- 5. Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Nitroacetophenone(577-59-3) MS [m.chemicalbook.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Nitroacetophenone (CAS: 577-59-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Nitroacetophenone, with the CAS number 577-59-3, is an important organic synthetic intermediate.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactions, and essential safety information. The compound is primarily utilized as a building block in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.[2] Its dual functionality, comprising a reactive ketone group and a nitro group that can be readily reduced to an amine, makes it a versatile precursor for pharmaceuticals, agrochemicals, and dyestuffs.[2][3] This document serves as a detailed resource for professionals engaged in chemical synthesis and drug discovery. It is important to note that this compound is primarily a synthetic intermediate, and as such, there is no significant body of research on its direct biological activity or involvement in signaling pathways.

Chemical and Physical Properties

This compound is a yellow-green liquid or crystalline solid.[1] It is soluble in alcohol, ether, and chloroform, but insoluble in water.[1][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₃ | [5] |

| Molecular Weight | 165.15 g/mol | [5] |

| Appearance | Yellow-green liquid or crystals | [1] |

| Melting Point | 23-27 °C | [6] |

| Boiling Point | 159 °C at 16 mmHg | [6] |

| Density | 1.237 g/mL | [7] |

| Refractive Index (n20/D) | 1.55 | [6] |

| Flash Point | 112 °C (closed cup) | [6] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform | [1] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.07 | dd | Aromatic H |

| 7.72 | td | Aromatic H |

| 7.61 | td | Aromatic H |

| 7.45 | dd | Aromatic H |

| 2.56 | s | -CH₃ |

(Data obtained from a 90 MHz spectrum in CDCl₃)

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 198.1 | C=O |

| 137.1 | Aromatic C |

| 133.0 | Aromatic C-H |

| 128.5 | Aromatic C-H |

| 128.2 | Aromatic C-H |

| 26.5 | -CH₃ |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak at m/z = 165.[2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 165 | 1.6 | [M]⁺ |

| 150 | 100.0 | [M-CH₃]⁺ |

| 123 | 10.4 | [M-NO₂]⁺ |

| 104 | 6.8 | [C₇H₄O]⁺ |

| 91 | 8.6 | [C₇H₇]⁺ |

| 76 | 23.7 | [C₆H₄]⁺ |

| 51 | 41.6 | [C₄H₃]⁺ |

| 43 | 73.3 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Aromatic Ketone) Stretch |

| 1570–1490 | Strong | NO₂ Asymmetric Stretch |

| 1390–1300 | Strong | NO₂ Symmetric Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Bending |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following are two common and well-documented protocols.

Method 1: Nitration of Acetophenone

This method involves the direct nitration of acetophenone using a mixture of sulfuric and nitric acid at low temperatures.[2]

-

Prepare a nitrating mixture by combining 500 mL of concentrated sulfuric acid and concentrated nitric acid in a 1:7 volume ratio.

-

Cool the mixture to -15 °C in an ice-salt bath.

-

Slowly add 100 g of acetophenone to the stirred nitrating mixture, maintaining the temperature below -15 °C.

-

After the addition of acetophenone, add 90 g of calcium silicate powder.

-

Continue stirring the reaction mixture at or below -15 °C overnight.

-

Pour the reaction mixture into ice water and filter the resulting precipitate.

-

The collected yellow solid is this compound. The reported yield is approximately 97% with a purity of 99.8%.[2]

Method 2: From o-Nitrobenzoyl Chloride and Diethyl Malonate

This is a well-established laboratory-scale synthesis.[10]

-

In a 500-mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 5.4 g of magnesium turnings.

-

Add 5 mL of absolute ethanol and 0.5 mL of carbon tetrachloride to initiate the reaction. Gentle heating may be required.

-

Once the reaction starts, cautiously add 150 mL of absolute ether.

-

Add a solution of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of absolute ether at a rate that maintains rapid reflux.

-

Heat the mixture under reflux for 3 hours until most of the magnesium has dissolved.

-

To the resulting gray solution, add a solution of 37 g of o-nitrobenzoyl chloride in 50 mL of ether over 15 minutes while continuing to reflux.

-

Continue heating until the solution becomes too viscous to stir.

-

Cool the reaction mixture and add dilute sulfuric acid (25 g of concentrated H₂SO₄ in 200 mL of water) until all solids dissolve.

-

Separate the ether layer and extract the aqueous layer with ether. Combine the ether extracts, wash with water, and remove the solvent by distillation.

-

To the crude diethyl o-nitrobenzoylmalonate, add a solution of 60 mL of glacial acetic acid, 7.6 mL of concentrated sulfuric acid, and 40 mL of water.

-

Heat under reflux for 4 hours until CO₂ evolution ceases.

-

Cool the mixture, make it alkaline with 20% sodium hydroxide solution, and extract with ether.

-

Wash the combined ether extracts with water, dry with anhydrous sodium sulfate, and remove the solvent.

-

Purify the residue by fractional distillation to obtain this compound.

Key Reactions and Applications

This compound is a valuable precursor for synthesizing heterocyclic compounds used in drug development.

Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[11] A domino reaction involving the in situ reduction of the nitro group of this compound followed by a Friedländer annulation is an efficient route to substituted quinolines.[2]

-

To a solution of this compound and a β-keto-ester (or other active methylene compound) in a suitable solvent (e.g., acetic acid), add a reducing agent such as iron powder.

-

Heat the mixture to facilitate the reduction of the nitro group to an amine.

-

The newly formed 2-aminoacetophenone will react in situ with the active methylene compound.

-

The reaction proceeds through a condensation followed by a cyclodehydration, which can be promoted by the acidic conditions.

-

After the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization to yield the substituted quinoline.

Reductive Cyclization to 2,1-Benzisoxazoles (Anthranils)

The reductive cyclization of this compound is a common method to prepare 3-methyl-2,1-benzisoxazole.[2] These compounds have patented uses, including anti-inflammatory applications, and serve as intermediates for other biologically active molecules.[2]

-

The reductive electrolysis can be carried out in a divided cell with a lead (Pb) or platinum (Pt) cathode and a platinum anode.

-

Dissolve this compound in a suitable solvent system, such as methanol containing a supporting electrolyte (e.g., 0.4 M LiClO₄).

-

Determine the optimal reaction potential based on cyclic voltammetry. For similar compounds, potentials around -0.55 V have been used.

-

Conduct the controlled potential cathodic electrolysis.

-

Monitor the reaction progress by techniques such as TLC.

-

Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography to isolate the 3-methyl-2,1-benzisoxazole product.

Safety Information

This compound is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[10] It is combustible and incompatible with strong oxidizing agents.[5]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed | [6] |

| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [6] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and get medical attention. | [5] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention. | [5] |

| First Aid (Ingestion) | Clean mouth with water and get medical attention. | [5] |

| Handling | Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Wash thoroughly after handling. | [5] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at 2°C to 8°C. | [5] |

Conclusion

This compound (CAS 577-59-3) is a fundamentally important intermediate in organic synthesis. Its utility is primarily derived from the reactivity of its ketone and nitro functional groups, which allows for its transformation into a wide array of complex molecules, most notably quinolines and benzisoxazoles. This guide has provided a detailed summary of its properties, spectral data, synthesis protocols, and key chemical reactions, along with essential safety information. For researchers and professionals in drug development and chemical synthesis, this compound offers a versatile and valuable starting point for the construction of novel and potentially bioactive compounds.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. 2-Nitroacetophenone(577-59-3) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]

- 6. 2-Nitroacetophenone(577-59-3) MS [m.chemicalbook.com]

- 7. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Structure and spectral data of 2'-Nitroacetophenone

An In-depth Technical Guide to the Structure and Spectral Data of 2'-Nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 577-59-3) is an important organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular architecture, featuring a ketone and a nitro group on an aromatic ring, provides a versatile platform for constructing more complex molecules, particularly heterocyclic compounds like quinolines and 2,1-benzisoxazoles. This guide provides a comprehensive overview of its structural and spectral properties, intended to serve as a key resource for professionals in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(2-nitrophenyl)ethanone, consists of an acetophenone scaffold with a nitro group substituted at the ortho (2') position of the phenyl ring.

General and Physical Properties

The compound is typically a yellow crystalline solid or liquid, depending on purity and ambient temperature.[1][2] It is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, alcohol, and ether.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 577-59-3 | [3] |

| Molecular Formula | C₈H₇NO₃ | [3] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | Colorless to light yellow solid or liquid | [2] |

| Melting Point | 24-30 °C | [1][2] |

| Boiling Point | 202 °C (lit.) / 159 °C at 16 mmHg | [1][4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, ether | [1] |

| Refractive Index (n20/D) | 1.55 (lit.) | [1] |

Spectroscopic Data

The following sections detail the characteristic spectral data for this compound, which are crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the aromatic protons and the acetyl methyl protons. The ortho-substitution pattern leads to a complex splitting pattern for the aromatic protons.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.07 | Multiplet | Aromatic H (H-6') |

| ~7.72 | Multiplet | Aromatic H (H-3') |

| ~7.61 | Multiplet | Aromatic H (H-4') |

| ~7.45 | Multiplet | Aromatic H (H-5') |

| 2.56 | Singlet | -COCH₃ |

| Note: Data sourced from ChemicalBook.[5] Multiplicities are described based on expected splitting patterns. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is characterized by eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and nitro groups.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~148.0 | C-NO₂ (C-2') |

| ~138.0 | C-C=O (C-1') |

| ~134.0 | Aromatic CH (C-4') |

| ~131.0 | Aromatic CH (C-6') |

| ~129.0 | Aromatic CH (C-5') |

| ~124.0 | Aromatic CH (C-3') |

| ~29.0 | -COCH₃ |

| Note: Chemical shifts are estimated based on substituent effects and data for related compounds, as a definitive published spectrum was not available. |

Infrared (IR) Spectroscopy

The IR spectrum prominently features strong absorption bands corresponding to the carbonyl and nitro functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3100-3000 | Medium | Aromatic C-H Stretch | [6] |

| ~3000-2850 | Medium | Aliphatic C-H Stretch (-CH₃) | [6] |

| ~1715-1690 | Strong | C=O Stretch (Aryl Ketone) | |

| ~1600, ~1475 | Medium-Weak | C=C Stretch (Aromatic Ring) | |

| 1550-1475 | Strong | N-O Asymmetric Stretch (Aromatic Nitro) | [6] |

| 1360-1290 | Strong | N-O Symmetric Stretch (Aromatic Nitro) | [6] |

| 900-675 | Strong | C-H Out-of-plane Bend (Ortho-disubstituted) | [7] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 5: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Formula |

| 165 | [M]⁺ (Molecular Ion) | [C₈H₇NO₃]⁺ |

| 150 | [M - CH₃]⁺ (Loss of methyl) | [C₇H₄NO₃]⁺ |

| 123 | [M - NO₂]⁺ (Loss of nitro group) | [C₈H₇O]⁺ |

| 104 | [C₇H₄O]⁺ | [C₇H₄O]⁺ |

| 91 | [C₆H₄N]⁺ | [C₆H₄N]⁺ |

| 76 | [C₆H₄]⁺ (Benzyne) | [C₆H₄]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) | [C₂H₃O]⁺ |

| Note: Fragmentation data sourced from ChemicalBook.[2] Fragment assignments are based on common fragmentation pathways for aromatic nitro ketones.[1][8] |

Logical and Experimental Visualizations

The following diagrams illustrate the relationship between the chemical structure and its spectral data, and a typical workflow for its synthesis and characterization.

Caption: Correlation of structural features of this compound to its spectral data.

Caption: General experimental workflow for the synthesis and characterization.

Experimental Protocols

Synthesis via Nitration of Acetophenone

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Acetophenone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: Cool the acetophenone in a separate reaction flask to 0 °C. Add the pre-cooled nitrating mixture dropwise to the acetophenone with vigorous stirring, ensuring the temperature does not exceed 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified further by column chromatography on silica gel or by vacuum distillation to yield the final product.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for both proton and carbon spectra are typically used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or by direct infusion.

-

Data Acquisition: Acquire the mass spectrum using Electron Ionization (EI) at 70 eV to induce fragmentation. Record the mass-to-charge (m/z) ratios of the resulting ions.

Conclusion

This technical guide provides essential structural, physical, and spectral data for this compound. The tabulated data, detailed protocols, and workflow diagrams offer a practical and comprehensive resource for chemists and researchers. Accurate characterization using the spectroscopic methods outlined is fundamental to ensuring the quality and identity of this key intermediate in various synthetic applications.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. 2-Nitroacetophenone(577-59-3) 13C NMR spectrum [chemicalbook.com]

- 3. 2-Nitroacetophenone(577-59-3) IR Spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. asdlib.org [asdlib.org]

Synthesis of 2'-Nitroacetophenone from o-Nitroethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2'-Nitroacetophenone from o-nitroethylbenzene, a key chemical transformation for producing an important intermediate in the pharmaceutical and chemical industries. This compound serves as a crucial building block in the synthesis of various complex organic molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[1] This document outlines the prevalent oxidation methodologies, presents quantitative data from cited experiments, and offers a detailed experimental protocol for the direct oxidation of o-nitroethylbenzene.

Core Synthesis Pathway: Oxidation of o-Nitroethylbenzene

The primary and most direct route for the synthesis of this compound is through the oxidation of the ethyl group of o-nitroethylbenzene.[1][2][3] This method is advantageous as it utilizes a readily available starting material. The reaction typically involves an oxidizing agent, often in the presence of a catalyst, to facilitate the conversion of the ethyl group to an acetyl group. Critical parameters that influence the yield and purity of the final product include temperature, pressure, the type and concentration of the catalyst, and the reaction duration.[1]

Several oxidizing systems have been reported for this transformation, including air or pure oxygen in the presence of catalysts, as well as classical chemical oxidants. While early methods employed strong oxidants like potassium permanganate, contemporary industrial processes often favor catalytic oxidation with air or oxygen due to improved efficiency and reduced waste generation.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of nitroacetophenones via the oxidation of the corresponding nitroethylbenzene isomers. This allows for a comparative analysis of different reaction conditions and their outcomes.

| Starting Material | Oxidizing Agent | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Reference |

| o-Nitroethylbenzene | Air | Decanoic Acid, Azobisisobutyronitrile | 120-130 | 0.3-0.8 | Not Specified | Not Specified | [2][3] |

| o-Nitroethylbenzene | Oxygen | Cobalt Stearate | 130-140 | 0.3 | 20 | 85.49 | [6] |

| o-Nitroethylbenzene | Oxygen | Cobalt Stearate | 140 | 0.8 | 18 | 85.50 | [6] |

| p-Nitroethylbenzene | Oxygen | Cobalt Stearate | 140 | 0.8 | 18 | 85.66 | [6] |

| 4-Nitroethylbenzene | Ozone | Manganese (II) Acetate | 20-30 | Atmospheric | Not Specified | 98.5 | [7] |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound from o-nitroethylbenzene via catalytic oxidation with oxygen, based on the procedures outlined in the cited literature.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound by the catalytic oxidation of o-nitroethylbenzene, adapted from the methodology described in patent CN105461565A.[6]

Materials and Equipment:

-

o-Nitroethylbenzene

-

Cobalt Stearate (catalyst)

-

Oxygen gas

-

30% Sodium Hydroxide solution

-

Saturated Sodium Carbonate solution

-

High-pressure oxidation reactor equipped with a stirrer, heating system, cooling system, and gas inlet/outlet

-

Acid removal kettle

-

Crystallization reactor with refrigeration capabilities

-

Centrifuge

-

Drying oven

Procedure:

-

Reactor Charging: Charge the oxidation reactor with 3000 kg of o-nitroethylbenzene and 150 g of cobalt stearate.

-

Inerting the Reactor: Seal the reactor and vacuumize it to remove air. Subsequently, purge the reactor with oxygen.

-

Pressurization and Heating: Introduce oxygen into the reactor, controlling the pressure to 0.3 MPa. Begin stirring the contents and heat the reactor, for instance with steam.

-

Initiation of Reaction: Continue heating until the reaction initiates, which may be indicated by a temperature rise to approximately 150°C. Once the reaction begins, cease external heating.

-

Temperature Control: Cool the reactor, for example with a water coolant, to maintain the reaction temperature between 130-140°C.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 20 hours, monitoring the conversion of the starting material. The reaction is terminated when the ketone content reaches 80-85%.

-

Product Work-up:

-

Transfer the crude oxidation reaction oil to an acid removal kettle, utilizing the residual pressure from the reactor.

-

Begin stirring and slowly add 60 kg of a 30% sodium hydroxide solution to adjust the pH to 7.

-

Subsequently, add 10 kg of a saturated sodium carbonate solution to bring the pH to 8.5.

-

Stir the mixture for an additional 10 minutes, then stop stirring and allow the layers to stand for 30 minutes.

-

-

Isolation and Purification:

-

Separate and discharge the lower aqueous layer containing sodium salts of nitrobenzoic acid byproducts.

-

Transfer the upper organic layer (the oxidation reaction oil) to a crystallization reactor.

-

Cool the oil to 10°C to induce crystallization of the this compound.

-

Isolate the solid product by centrifugation.

-

Wash the product and then dry it to obtain the final this compound.

-

This protocol provides a scalable and efficient method for the production of this compound, achieving high yields and eliminating exhaust emissions.[6] The recovered mother liquor can be further processed to recover unreacted starting material for subsequent oxidation runs.[6]

References

- 1. This compound | 577-59-3 | Benchchem [benchchem.com]

- 2. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105461565A - Method for producing nitroacetophenone - Google Patents [patents.google.com]

- 7. Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to the Synthesis of 2'-Nitroacetophenone from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of 2'-nitroacetophenone, with a primary focus on the direct nitration of acetophenone. This document details various experimental protocols, compares their efficiencies, and outlines the underlying chemical principles, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction

The nitration of acetophenone is a classic example of an electrophilic aromatic substitution reaction. The acetyl group (-COCH₃) is a deactivating, meta-directing group. Consequently, the direct nitration of acetophenone using standard nitrating mixtures (a combination of nitric acid and sulfuric acid) predominantly yields the meta-isomer, 3'-nitroacetophenone. However, the ortho-isomer, this compound, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. This guide explores both conventional and regioselective methods for the synthesis of this compound.

Synthesis Methodologies

Conventional Direct Nitration (Predominantly meta-isomer)

The standard procedure for the nitration of acetophenone results in 3'-nitroacetophenone as the major product. Understanding this conventional method is crucial for appreciating the challenges and innovations in achieving ortho-selectivity.

Experimental Protocol: [1]

-

Preparation of the Nitrating Mixture: A cooled nitrating mixture is prepared by adding 40 mL of concentrated nitric acid (sp. gr. 1.42) to 60 mL of concentrated sulfuric acid, maintaining the temperature between 15-20°C.

-

Reaction Setup: 150 mL of concentrated sulfuric acid is placed in a flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath to below ice temperature.

-

Addition of Acetophenone: 60 g (0.5 mole) of pure acetophenone is slowly added to the cooled sulfuric acid at a rate that keeps the temperature below 5°C.

-

Nitration: The reaction mixture is further cooled to about -7°C. The prepared nitrating mixture is then added slowly via the dropping funnel, maintaining the reaction temperature at or below 0°C. The addition should take approximately 45 minutes with efficient stirring.

-

Quenching and Isolation: After the addition is complete, the stirring is continued for another 10 minutes. The reaction mixture is then poured into a mixture of 750 g of crushed ice and 1.5 L of water with vigorous stirring. The precipitated solid is collected by suction filtration.

-

Purification: The crude product is washed with cold water and then with ice-cold ethyl alcohol to remove oily impurities. The solid is then recrystallized from hot ethyl alcohol to yield m-nitroacetophenone.

Ortho-Selective Direct Nitration using Calcium Silicate

A highly regioselective method for the synthesis of this compound has been developed, employing calcium silicate as a key additive. This method reportedly achieves a high yield of the desired ortho-isomer.

Experimental Protocol: [2]

-

Preparation of the Reaction Mixture: A mixture of 500 mL of sulfuric acid and nitric acid (in a volume ratio of 1:7) is prepared and cooled to -15°C.

-

Addition of Reactants: 100 g of acetophenone is slowly added to the cooled acid mixture. Subsequently, 14 g of calcium silicate powder is added.

-

Reaction: The mixture is stirred continuously at a temperature below -15°C overnight.

-

Work-up and Isolation: After the reaction is complete, ice water is added to the mixture, and the resulting solid is collected by filtration. This yields this compound as a yellow solid.

Indirect Synthesis via o-Nitrobenzoyl Chloride

An alternative to direct nitration is a multi-step synthesis starting from o-nitrobenzoyl chloride. This method provides a reliable route to pure this compound.

Experimental Protocol: [3]

-

Preparation of the Magnesium Ethoxide: In a three-necked flask, 5.4 g of magnesium turnings, 5 mL of absolute ethanol, and 0.5 mL of carbon tetrachloride are reacted.

-

Formation of the Malonate Complex: To the magnesium ethoxide, a solution of 35.2 g of diethyl malonate, 20 mL of absolute ethanol, and 25 mL of absolute ether is added. The mixture is refluxed for 3 hours.

-

Acylation: A solution of 37 g of o-nitrobenzoyl chloride in 50 mL of ether is added to the reaction mixture, which is then refluxed until it becomes too viscous to stir.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled and treated with dilute sulfuric acid. The ether layer is separated, and the solvent is removed. The crude product is then refluxed for 4 hours in a mixture of glacial acetic acid, concentrated sulfuric acid, and water.

-

Isolation and Purification: The reaction mixture is made alkaline with a 20% sodium hydroxide solution and extracted with ether. The combined ether extracts are washed, dried, and the solvent is evaporated. The residue is then purified by fractional distillation to give this compound.

Data Presentation: Comparison of Synthesis Methods

| Method | Reagents | Temperature (°C) | Reaction Time | Product | Yield | Purity | Reference |

| Conventional Direct Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0 to -7 | ~1 hour | 3'-Nitroacetophenone | 55% (modified to 83%) | - | [1] |

| Ortho-Selective Direct Nitration | Conc. H₂SO₄, Conc. HNO₃, Calcium Silicate | -15 | Overnight | This compound | 97% | 99.8% | [2] |

| Indirect Synthesis | o-Nitrobenzoyl chloride, Diethyl malonate, Mg, Ethanol | Reflux | Multi-step | This compound | 82-83% | - | [3] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and the general experimental procedure for the synthesis of this compound.

Caption: Mechanism of Acetophenone Nitration.

Caption: Synthesis and Purification Workflow.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by several methods, including recrystallization and column chromatography.

-

Recrystallization: This is a common and effective method for purifying solid organic compounds.[4] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities in the solution.

-

Column Chromatography: For separating mixtures of isomers or removing impurities with similar solubility, column chromatography is a powerful technique. A stationary phase (e.g., silica gel) is packed into a column, and the crude mixture is loaded onto the top. A mobile phase (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. The separation of nitroacetophenone isomers can be monitored using techniques like High-Performance Liquid Chromatography (HPLC).[5]

Conclusion

While the direct nitration of acetophenone conventionally leads to the meta-substituted product, this guide has detailed a highly effective method for the regioselective synthesis of this compound using calcium silicate. This ortho-selective method offers a high yield and purity, presenting a significant advancement for researchers and professionals in the field. Additionally, an indirect synthesis route via o-nitrobenzoyl chloride provides a reliable alternative. The choice of method will depend on factors such as the desired purity, scale of the reaction, and availability of starting materials. The provided experimental protocols and comparative data serve as a valuable resource for the efficient and targeted synthesis of this compound.

References

2'-Nitroacetophenone: A Cornerstone for Heterocyclic Synthesis in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2'-Nitroacetophenone, a pale yellow crystalline solid, serves as a pivotal building block in the landscape of organic synthesis. Its strategic placement of a nitro group ortho to an acetyl group on a benzene ring provides a versatile scaffold for the construction of a diverse array of complex molecules. This guide delves into the core utility of this compound, focusing on its application in the synthesis of valuable heterocyclic systems, supported by quantitative data, detailed experimental protocols, and visual workflows. For researchers in medicinal chemistry and materials science, mastering the reactivity of this compound opens avenues to novel molecular architectures with significant biological and physical properties.

Physicochemical and Safety Profile

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 577-59-3 | [1][2] |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Melting Point | 24-28 °C | [3][4] |

| Boiling Point | 202 °C (lit.) | [5] |

| Appearance | Colorless to light yellow solid or liquid | [1][5] |

| Solubility | Soluble in alcohol, ether, and chloroform; slightly soluble in water. | [5] |

Safety Information: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7] It is combustible and incompatible with strong oxidizing agents.[3][5] Appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used when handling this compound.[6][7]

Core Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its two functional groups: the nitro group and the ketone. The selective transformation of these groups provides access to a variety of heterocyclic compounds.

Reduction to 2'-Aminoacetophenone: The Gateway to Quinolines

A crucial initial step in many synthetic pathways involving this compound is the reduction of the nitro group to an amine, yielding 2'-aminoacetophenone. This transformation is a gateway to a wide range of further reactions, most notably the Friedländer synthesis of quinolines.

Experimental Protocol: Catalytic Hydrogenation of this compound

A common and efficient method for this reduction is catalytic hydrogenation.

-

Reaction Setup: In a pressure reactor, a solution of this compound in a suitable solvent (e.g., ethanol, methanol) is prepared.

-

Catalyst: A palladium-on-carbon (Pd/C) catalyst is typically added to the mixture.

-

Reaction Conditions: The reactor is purged with hydrogen gas and the reaction is carried out under hydrogen pressure at a specific temperature.

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2'-aminoacetophenone.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Pd/C | Methanol | 70 | 1.0 | 1-20 | >99 | [8] |

| SnCl₂·2H₂O / HCl | Methanol | 100 | N/A | 0.37 | 100 | [9] |

Friedländer Synthesis of Quinolines

The 2'-aminoacetophenone generated from the reduction of this compound is a key precursor in the Friedländer annulation for the synthesis of quinolines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12]

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

-

Reactant Preparation: In a reaction vessel, 2'-aminoacetophenone (1.0 mmol), an α-methylene carbonyl compound (1.2 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) are combined.[13]

-

Reaction: The mixture is heated, often under solvent-free conditions or in a suitable solvent, and the progress is monitored by Thin Layer Chromatography (TLC). Microwave irradiation can be employed to accelerate the reaction.[13]

-

Work-up: After completion, the reaction mixture is cooled, and the crude product is purified by crystallization or column chromatography.[13]

| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| p-TsOH (10) | Solvent-free (Microwave) | N/A | N/A | High | [13] |

| Zr(OTf)₄ (5) | Ethanol/Water (1:1) | 60 | 0.5-2 h | High | [14] |

| None | Water | 70 | 3 h | up to 97 | [15] |

Logical Workflow for Quinoline Synthesis from this compound

Synthesis of 2,1-Benzisoxazoles (Anthranils)

This compound can undergo reductive cyclization to form 2,1-benzisoxazoles, also known as anthranils. These compounds are valuable intermediates in the synthesis of other biologically active molecules.

Experimental Protocol: Electrochemical Synthesis of 2,1-Benzisoxazoles

An electrochemical approach offers a green and efficient method for this transformation.

-

Reaction Setup: The synthesis is carried out in an undivided electrochemical cell using protic solvents like a mixture of hexafluoroisopropanol (HFIP) and water.

-

Electrolysis: A constant current is applied to the solution containing this compound.

-

Mechanism: The nitro group is selectively reduced to a hydroxylamine intermediate, which then undergoes intramolecular cyclization to form the 2,1-benzisoxazole.[16]

-

Work-up: The product is isolated after the electrolysis is complete.

| Substrate | Solvent | Current | Yield (%) | Reference |

| This compound derivatives | HFIP/Water | Constant | up to 76 | [16] |

Reaction Pathway for 2,1-Benzisoxazole Synthesis

Precursor to Indole Synthesis

While not a direct one-step reaction from this compound itself, its derivatives are instrumental in classical indole syntheses like the Fischer and Japp-Klingemann reactions. The general strategy involves the transformation of the acetyl group and the (reduced) nitro group to form the indole ring.

Japp-Klingemann and Fischer Indole Synthesis Pathway

The Japp-Klingemann reaction is used to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[17] These hydrazones are then key starting materials for the Fischer indole synthesis, which involves their acid-catalyzed cyclization.[18][19] The derivative of 2'-aminoacetophenone can be converted to a diazonium salt, which then participates in the Japp-Klingemann reaction.

Experimental Protocol: A Three-Component Fischer Indole Synthesis

This one-pot procedure combines elements to efficiently produce indoles.

-

Metalloimine Formation: An organolithium or Grignard reagent is condensed with a nitrile to form a metalloimine. This takes approximately 3 hours.

-

Fischer Indole Reaction: The metalloimine is then reacted with an arylhydrazine hydrochloride salt under acidic conditions. This step typically requires about 15 hours.

-

Isolation and Purification: The final indole product is isolated and purified, which takes around 2 hours.[20]

| Step | Reagents | Time | Reference |

| Metalloimine Formation | Organolithium/Grignard reagent, Nitrile | ~3 h | [20] |

| Fischer Indole Reaction | Arylhydrazine hydrochloride, Acid | ~15 h | [20] |

| Isolation & Purification | Standard procedures | ~2 h | [20] |

Conceptual Workflow for Indole Synthesis

Conclusion

This compound stands as a testament to the power of functional group interplay in organic synthesis. Its ability to be selectively transformed at both the nitro and acetyl positions makes it an invaluable precursor for a range of heterocyclic compounds, particularly quinolines, 2,1-benzisoxazoles, and indoles. The synthetic routes outlined in this guide, supported by quantitative data and detailed protocols, provide a solid foundation for researchers to explore the vast potential of this versatile building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. The ongoing development of more efficient and sustainable synthetic methods will undoubtedly continue to expand the applications of this compound in the future.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Nitroacetophenone CAS#: 577-59-3 [m.chemicalbook.com]

- 4. 2′-Nitroacetophenone, 95% (CAS 577-59-3) | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. 2-Nitroacetophenone | 577-59-3 [chemicalbook.com]

- 6. 2 -Nitroacetophenone 95 577-59-3 [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Friedlaender Synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 16. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 18. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Industrial Applications of 2'-Nitroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Nitroacetophenone is a versatile chemical intermediate with significant industrial applications, primarily serving as a precursor in the synthesis of a wide array of high-value organic compounds. Its derivatives are integral to the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into key derivatives such as quinolines and 2,1-benzisoxazoles, and the biological mechanisms of action that underpin their therapeutic applications. Detailed experimental protocols, comparative quantitative data, and visualizations of synthetic and biological pathways are presented to support research and development in these fields.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the nitration of acetophenone and the oxidation of o-nitroethylbenzene. The choice of method often depends on factors such as cost, desired purity, and environmental considerations.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the primary industrial synthesis methods of this compound.

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Nitration of Acetophenone | Acetophenone | H₂SO₄, HNO₃, Calcium Silicate | -15°C, overnight | 97 | 99.8 | [1] |

| Oxidation of o-Nitroethylbenzene | o-Nitroethylbenzene | Decanoic Acid, Azobisisobutyronitrile, Air | 120-130°C, 0.3-0.8 MPa | High (not specified) | High (not specified) | [1] |

| From o-Nitrobenzoyl Chloride | o-Nitrobenzoyl Chloride | Diethyl Malonate, Mg, Ethanol | Reflux | 82-83 | Not specified | [2] |

Detailed Experimental Protocols

This method provides a high yield and purity of this compound.[1]

Materials:

-

Acetophenone (100 g)

-

Concentrated Sulfuric Acid (volume ratio: 1)

-

Concentrated Nitric Acid (volume ratio: 7)

-

Calcium Silicate powder (14 g)

-

Ice water

Procedure:

-

Prepare a mixture of concentrated sulfuric acid and nitric acid in a 1:7 volume ratio and cool to -15°C.

-

Slowly add acetophenone (100 g) to the cooled acid mixture.

-

Add calcium silicate powder (14 g).

-

Stir the reaction mixture at a temperature below -15°C overnight.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate to obtain this compound as a yellow solid.

-

The reported yield is 134 g (97%) with a purity of 99.8%.[1]

This industrial process utilizes air as the oxidizing agent.[1][3]

Materials:

-

o-Nitroethylbenzene

-

Decanoic Acid

-

Azobisisobutyronitrile (initiator)

-

Air

Procedure:

-

Charge a reaction tower with o-nitroethylbenzene, decanoic acid, and azobisisobutyronitrile.

-

Slowly introduce air into the reaction tower.

-

Maintain the pressure at 0.3-0.8 MPa and the temperature at 120-130°C.

-

The reaction proceeds to generate this compound.

-

Post-reaction, the product is isolated and purified, typically involving crystallization and filtration.

Key Derivatives and Their Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with significant biological and industrial applications.

Quinolines via Friedländer Synthesis

Quinolines are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimalarial, anticancer, and anti-inflammatory drugs. The Friedländer synthesis is a common method for their preparation from 2'-aminoacetophenone (which is obtained by the reduction of this compound).

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5]

Caption: Friedländer Synthesis of Quinolines.

This protocol describes a domino nitro reduction-Friedländer heterocyclization to prepare quinolines directly from this compound.

Materials:

-

This compound

-

Active Methylene Compound (e.g., ethyl acetoacetate)

-

Iron powder

-

Glacial Acetic Acid

Procedure:

-

In a reaction vessel, dissolve this compound and the active methylene compound in glacial acetic acid.

-

Heat the mixture to 95-110°C.

-

Add iron powder portion-wise to the heated solution.

-

Continue heating for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and perform a standard work-up.

-

Purify the product by column chromatography.

-

Yields are reported to be high, for instance, the reaction of this compound with ethyl 2-phenylacetate gives the corresponding quinoline in 83% yield.

2,1-Benzisoxazoles via Reductive Cyclization

2,1-Benzisoxazoles (anthranils) are another important class of heterocyclic compounds derived from this compound. They are known to possess anti-inflammatory and antituberculotic properties and serve as intermediates for other biologically active molecules.

The formation of 2,1-benzisoxazoles from this compound proceeds via a reductive cyclization mechanism.

Caption: Reductive Cyclization to 2,1-Benzisoxazoles.

This method offers a mild and efficient route to 2,1-benzisoxazoles.

Materials:

-

This compound

-

Methanol

-

Lithium Perchlorate (LiClO₄) as electrolyte

-

Lead (Pb) or Platinum (Pt) cathode

-

Platinum (Pt) anode

Procedure:

-

Prepare a solution of this compound in methanol containing lithium perchlorate.

-

Conduct controlled potential cathodic electrolysis in a divided cell with a Pb or Pt cathode and a Pt anode.

-

The optimal reaction potential is determined by cyclic voltammetry. For this compound, a potential of -0.55 V has been used.

-

The reaction proceeds with the reduction of the nitro group followed by intramolecular cyclization.

-

Upon completion, the product is isolated and purified.

-

Yields are reported to be as high as 82% when using a Pb cathode.

Industrial Applications

Derivatives of this compound are utilized in several key industrial sectors.

Pharmaceuticals

As previously detailed, this compound is a crucial building block for a variety of pharmaceuticals. The quinoline and 2,1-benzisoxazole cores are present in numerous drugs with diverse therapeutic actions.

Agrochemicals

Acetophenone and its derivatives are used in the development of new fungicides, herbicides, and insecticides.[6] Certain derivatives act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated target for herbicides.[6]

Caption: Herbicide Screening Workflow.

Dyestuffs

This compound derivatives, particularly those containing amino groups after reduction of the nitro functionality, can serve as diazo components in the synthesis of azo dyes. Azo dyes are a large and important class of colorants used in the textile, printing, and food industries.

Materials:

-

Amino derivative of this compound (diazo component)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Coupling component (e.g., 2-naphthol)

-

Sodium Hydroxide (NaOH)

Procedure:

-

Diazotization: Dissolve the amino derivative in a mixture of HCl and water and cool to 0-5°C. Add a cold solution of NaNO₂ dropwise to form the diazonium salt.

-

Azo Coupling: Dissolve the coupling component in an aqueous NaOH solution and cool to 0-5°C. Slowly add the cold diazonium salt solution with vigorous stirring. The azo dye will precipitate.

-

Isolation: Filter the precipitated dye, wash with cold water, and dry.

Biological Mechanisms and Signaling Pathways

The therapeutic effects of many this compound derivatives stem from their interaction with specific biological targets, such as enzymes, leading to the modulation of key signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Certain 2,1-benzisoxazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Caption: COX-2 Inhibition by 2,1-Benzisoxazole Derivatives.

Anticancer Activity: Induction of Apoptosis

Chalcones, which can be synthesized from acetophenone derivatives, have demonstrated anticancer activity.[8][9] One of their mechanisms of action is the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various pathways, including the activation of caspases.

Caption: Apoptosis Induction by Chalcone Derivatives.

Experimental Workflow for Enzyme Inhibition Assay

A typical workflow for evaluating the inhibitory activity of this compound derivatives against a target enzyme is outlined below.

Caption: Enzyme Inhibition Screening Workflow.

Conclusion

This compound and its derivatives represent a cornerstone of synthetic chemistry with far-reaching industrial implications. The ability to efficiently synthesize the parent compound and subsequently transform it into a diverse array of heterocyclic systems provides a robust platform for the development of novel pharmaceuticals, agrochemicals, and dyestuffs. The continued exploration of the biological activities of these derivatives, particularly their mechanisms of action on key signaling pathways, will undoubtedly fuel further innovation in drug discovery and development. This guide serves as a foundational resource for researchers and professionals in these fields, providing essential data and methodologies to advance their work.

References

- 1. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scispace.com [scispace.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Nitroacetophenone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for 2'-Nitroacetophenone, a key intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |